molecular formula C8H9ClN2O B3081904 Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride CAS No. 111477-18-0

Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride

Cat. No.: B3081904
CAS No.: 111477-18-0
M. Wt: 184.62
InChI Key: ZTXQTXBIUCYRKA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride is a compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative coupling and hydroamination reactions . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process . Additionally, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can modulate the activity of certain proteins by binding to their active sites, thereby altering their conformation and function .

Cellular Effects

Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis . These effects are often cell-type specific and can result in diverse outcomes, such as cell proliferation, differentiation, or apoptosis . Moreover, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can modulate cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . For instance, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins and altering signal transduction pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the biological response to Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride changes dramatically at specific dosage levels. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Preparation Methods

The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride can be achieved through various synthetic routes. Common methods include:

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. These compounds share a similar fused bicyclic structure but differ in their chemical properties and biological activities. This compound is unique due to its specific functional groups and the resulting chemical reactivity .

Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXQTXBIUCYRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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